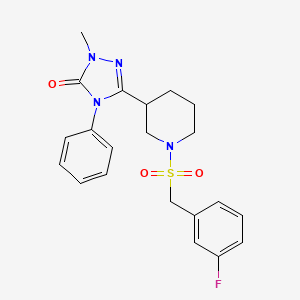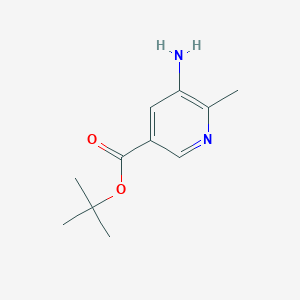![molecular formula C16H15NO3S2 B2882860 [2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate CAS No. 72132-67-3](/img/structure/B2882860.png)
[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate” is a chemical compound with the molecular formula C16H15NO3S2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.425 Da . Other physical and chemical properties are not available in the data I found.Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes in Fuel Cells
A study by Kim, Robertson, and Guiver (2008) developed a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) to create comb-shaped sulfonated polymers. These polymers demonstrated high proton conductivity and were identified as promising materials for proton exchange membranes (PEMs) in fuel cells, showcasing the potential of [2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate derivatives in enhancing fuel cell technology. The polymers showed proton conductivity in the range of 34−147 and 63−125 mS/cm, highlighting their efficiency as PEM materials (Kim, Robertson, & Guiver, 2008).
Electrochemical Reduction for Organic Synthesis
Fietkau et al. (2006) explored cryo-electrochemistry in tetrahydrofuran (THF) for the electrochemical reduction of phenyl sulfone, demonstrating the use of this compound derivatives in regioselective reductions. This method provided a higher yield of the reduced product at low temperatures, indicating its utility in synthesizing complex organic molecules with precision and efficiency (Fietkau et al., 2006).
Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) highlighted the use of simple and accessible aryl bromides, including this compound derivatives, as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These derivatives facilitate efficient synthetic transformations, underscoring their value as building blocks in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Crystal Structure and Biological Activities
Heravi et al. (2009) reported on the synthesis and crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone, a derivative relevant to this compound. This study not only expanded the understanding of the structural properties of such derivatives but also pointed to their potential in exhibiting interesting biological activities, which could be leveraged in pharmaceutical applications (Heravi et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-14-7-9-15(10-8-14)22(18,19)11-16(21-12-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDEWAQDZFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2882784.png)
![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)


![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)


![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)
![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)
![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)